N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for drug development. The unique structure of N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine, which combines a benzothiazole ring with a glycine moiety, imparts notable chemical and biological properties that are of significant interest in various scientific fields .
This compound is classified under the broader category of benzothiazole derivatives, which are aromatic heterocyclic compounds that feature a fused benzene and thiazole ring. Benzothiazoles exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific compound N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine is identified by the CAS number 1352999-41-7 and has been documented in various chemical databases such as PubChem and BenchChem .
The synthesis of N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine typically involves several key steps:
The synthesis may also be optimized for industrial production to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods can be employed to achieve this.
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine has a molecular formula of C11H12N2O2S. Its structure features a benzothiazole ring attached to a glycine moiety through a methyl group.
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine can undergo various chemical reactions:
These reactions can be facilitated by various reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
The mechanism of action for N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzothiazole ring allows it to bind effectively to active sites on enzymes, potentially inhibiting their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine is characterized by its solid state at room temperature and exhibits stability under standard laboratory conditions.
The compound exhibits solubility in polar solvents due to its polar functional groups. Its melting point and boiling point data are essential for understanding its thermal stability but are not explicitly detailed in current literature.
Relevant data includes:
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine has several applications in scientific research:
Benzothiazole derivatives constitute a privileged scaffold in medicinal chemistry characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring (positions: sulfur at 1, nitrogen at 3, carbon at 2). This heterocyclic system exhibits distinct electronic properties due to the electron-deficient thiazole moiety juxtaposed with the electron-rich benzene ring, enabling diverse biological interactions. The core structure (C₇H₅NS) serves as a versatile pharmacophoric template amenable to strategic modifications at multiple positions:
Table 1: Structural Features of N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine
Property | Value/Description |
---|---|
CAS Number | 1352999-41-7 |
Molecular Formula | C₁₁H₁₂N₂O₂S₂ |
Molecular Weight | 268.36 g/mol |
SMILES | O=C(O)CN(C)C1=NC2=C(SC)C=CC=C2S1 |
Key Functional Groups | Methylthio (C4), glycine (C2), N-methyl (C2) |
IUPAC Name | N-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)glycine |
The specific derivative N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine exemplifies rational drug design through three key modifications:
Benzothiazole-based drug development has evolved through distinct phases:
Table 2: Evolution of Benzothiazole Derivatives in Oncology
Era | Key Developments | Representative Agents |
---|---|---|
Pre-1990s | Natural product isolation; preliminary screening of synthetic analogs | Benzothiazole itself (limited activity) |
1990s-2000s | Rational design of 2-arylbenzothiazoles; amino acid conjugates introduced | Phortress (amino acid conjugate) |
2010-2020 | Fluorinated derivatives; hybrid molecules with triazoles/thiosemicarbazones | CQS-1 (triazole-benzothiazole hybrid) |
2020s | Targeted therapies against EGFR, CA IX; advanced delivery systems | Sorafenib analogs (e.g., compound 8 in recent studies) |
The progression toward N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine reflects three paradigm shifts:
The molecular architecture of this compound embodies three strategic functionalization approaches:
The –SCH₃ substituent at C4 provides dual advantages:
Comparative studies demonstrate 4-methylthio derivatives exhibit 3-5 fold greater potency against breast cancer cell lines (MCF-7) versus 4-unsubstituted or 4-methoxy analogs [3] [4].
The N-alkylated glycine unit enables:
Molecular modeling confirms the glycine spacer positions the carboxylic acid within 3.7Å of key lysine residues in ATP-binding pockets, facilitating ionic interactions [7] [8].
The integration of 4-methylthio and N-methylglycine creates complementary effects:
Table 3: Impact of C4 Substituents on Anticancer Activity
C4 Substituent | LogP | Solubility (mg/mL) | IC₅₀ vs MCF-7 (μM) | Key Advantages |
---|---|---|---|---|
H | 1.8 | 0.3 | 42.5 | Minimal steric hindrance |
OCH₃ | 1.9 | 0.8 | 28.7 | Moderate electron donation |
SCH₃ | 2.5 | 1.2 | 13.0 | Optimal lipophilicity; metabolic stability |
CF₃ | 3.1 | 0.2 | 9.5 | High potency but poor solubility |
SO₂CH₃ | 1.5 | 3.7 | 35.2 | Enhanced solubility but reduced potency |
This functionalization rationale exemplifies modern structure-guided design principles where substituents are engineered to address specific limitations of earlier benzothiazole anticancer agents [3] [4] [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8